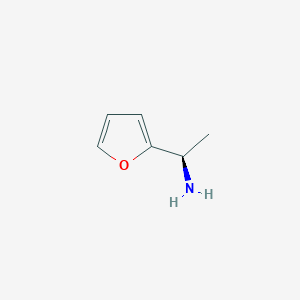

(1R)-1-(furan-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426952 | |

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132523-44-5 | |

| Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1r 1 Furan 2 Yl Ethan 1 Amine and Its Derivatives

Enantioselective Synthesis Strategies

The creation of a specific stereoisomer is a critical challenge in modern organic synthesis. For (1R)-1-(furan-2-yl)ethan-1-amine, enantioselective strategies are paramount to ensure the desired biological activity and avoid potential off-target effects from the corresponding (S)-enantiomer. These strategies primarily involve asymmetric hydrogenation and biocatalytic reductions.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines or enamines. This method offers high atom economy and often proceeds with excellent enantioselectivity. The choice of transition metal catalyst and chiral ligand is crucial for the success of these reactions.

The asymmetric hydrogenation of imines is a highly effective method for producing chiral amines. researchgate.net Various transition metals, including iridium, rhodium, and nickel, have been successfully employed as catalysts in these transformations. The development of these catalytic systems has been a significant area of research over the past decade. researchgate.net

Iridium catalysts have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of imines. researchgate.net For furan-containing imines, iridium complexes have been identified as particularly effective. High-throughput experimentation has facilitated the rapid screening of various ligand and precatalyst combinations to identify optimal systems for the highly enantioselective hydrogenation of prochiral N-alkyl α-aryl ketimines bearing a furyl moiety. whiterose.ac.uk These reactions yield chiral amines that serve as versatile precursors for the synthesis of unnatural N-alkylated arylalanines and related derivatives. whiterose.ac.uk

The success of iridium-catalyzed hydrogenations can be attributed to several factors. For instance, in the hydrogenation of N-aryl imines, iridium catalysts with phosphine-phosphite ligands have achieved enantioselectivities up to 84% ee. researchgate.net Furthermore, computational studies have shown that the selectivity in some iridium-catalyzed systems arises from a combination of hydrogen bonding between the substrate and the catalyst, as well as stabilizing π-π interactions. researchgate.net The asymmetric hydrogenation of furans and benzofurans has also been achieved using iridium catalysts with bicyclic pyridine-phosphinite ligands, yielding high conversions and enantioselectivities for certain substituted furans. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Furan-Containing Substrates

| Substrate Type | Catalyst System | Key Findings | Reference |

| Prochiral N-alkyl α-aryl ketimines with a furyl moiety | Iridium with various ligands (identified via HTE) | Highly enantioselective hydrogenation, producing modular chiral amine precursors. | whiterose.ac.uk |

| 2- and 3-substituted furans | Iridium with bicyclic pyridine-phosphinite ligands | Excellent enantioselectivities for 3-substituted furans; good results for some 2-substituted furans. | nih.gov |

| N-aryl imines | Iridium with phosphine-phosphite ligands | Enantioselectivities up to 84% ee. | researchgate.net |

This table summarizes key findings from studies on iridium-catalyzed asymmetric hydrogenation of furan-containing compounds.

Rhodium-based catalysts have also been explored for the asymmetric hydrogenation of imines. researchgate.netnih.gov A notable development is the use of a Rh/bisphosphine-thiourea catalytic system for the asymmetric hydrogenation of unprotected N-H imines. nih.gov This system has provided chiral amines in high yields (up to 97%) and with high enantioselectivities (up to 95% ee). nih.gov Mechanistic studies, including 1H NMR and deuteration experiments, suggest that the reaction proceeds through a dual hydrogen-bonding interaction involving a chloride-bound intermediate. nih.gov While not exclusively focused on furan-containing imines, the principles of this catalytic system could potentially be applied to such substrates.

Nickel-catalyzed asymmetric hydrogenation has emerged as a cost-effective and efficient alternative to catalysis with precious metals. nih.govdicp.ac.cn An efficient nickel-catalyzed asymmetric hydrogenation of N-tBu-sulfonyl imines has been developed using (R,R)-QuinoxP* as a chiral ligand, achieving excellent yields and enantioselectivities. nih.gov This system exhibits high catalytic activity, with a very low catalyst loading of 0.0095 mol % (S/C = 10500). nih.gov Mechanistic investigations suggest that an excess of the nickel salt promotes the formation of the active nickel complex, thereby enhancing the efficiency of the hydrogenation. nih.gov

Furthermore, nickel-catalyzed asymmetric hydrogenation has been successfully applied to the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines, demonstrating high selectivity factors. dicp.ac.cn While direct application to furan-containing imines is not explicitly detailed in these studies, the development of highly active and selective nickel catalysts for imine hydrogenation presents a promising avenue for the synthesis of this compound. nih.govdicp.ac.cn The asymmetric hydrogenation of furan-containing ketones has also been achieved using a tartaric acid-modified Raney nickel catalyst. scilit.com

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of Imines

| Substrate Type | Catalyst System | Key Findings | Reference |

| N-tBu-sulfonyl imines | Ni/(R,R)-QuinoxP* | Excellent yields and enantioselectivities with very low catalyst loading. | nih.gov |

| [2.2]Paracyclophane-derived cyclic N-sulfonylimines | Nickel-based catalyst | High selectivity factors in kinetic resolution. | dicp.ac.cn |

| Furan-containing ketones | Tartaric acid-modified Raney Nickel | Successful asymmetric hydrogenation. | scilit.com |

This table highlights significant results from research on nickel-catalyzed asymmetric hydrogenation of imines.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes such as transaminases and dehydrogenases can operate under mild conditions and exhibit exquisite stereoselectivity. nih.govresearchgate.net

Transaminases (TAs) are particularly useful for the synthesis of chiral amines from ketones. nih.gov A robust transaminase from Shimia marina (SMTA) has been shown to efficiently aminate biobased furan (B31954) aldehydes with high catalytic activity. nih.gov This enzyme exhibits high activity towards furfural (B47365), which is attributed to interactions that facilitate efficient binding to the furan ring of the substrates. nih.gov By combining the oxidation of 5-(hydroxymethyl)furfural (HMF) to 2,5-diformylfuran (DFF) with a subsequent transamination step, a one-pot, two-step reaction has been developed to produce the desired furan-containing amine with high conversion rates. nih.gov

Directed evolution has been a powerful tool in tailoring enzymes for specific transformations. nih.gov For instance, an (R)-stereospecific amine transaminase was engineered for the large-scale manufacture of sitagliptin, demonstrating the industrial potential of biocatalysis. nih.govresearchgate.net Similarly, amine dehydrogenases have been engineered for the synthesis of chiral amines via the asymmetric reductive amination of ketones. researchgate.net

Whole-cell biocatalysts provide a cost-effective approach, eliminating the need for enzyme purification. researchgate.netnih.gov For example, Lactobacillus paracasei BD87E6 has been used for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high yield and excellent enantiomeric excess. researchgate.netnih.gov Although this produces an alcohol, the principle of using whole-cell systems for the asymmetric reduction of furan-containing ketones is directly relevant to the synthesis of the precursor alcohol for this compound.

Table 3: Biocatalytic Synthesis of Furan-Containing Amines and Related Compounds

| Enzyme/Biocatalyst | Substrate | Product | Key Findings | Reference |

| Transaminase from Shimia marina (SMTA) | Furan aldehydes | Furan-containing amines | High catalytic activity and efficient amination of biobased furan aldehydes. | nih.gov |

| Engineered (R)-stereospecific amine transaminase | Prositagliptin ketone | Chiral amine for Sitagliptin | Successful large-scale manufacturing process. | nih.gov |

| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | High yield (92%) and enantiomeric excess (>99.9%). | researchgate.netnih.gov |

This table summarizes notable examples of biocatalytic methods for the synthesis of chiral furan-containing compounds.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamines

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based and enzymatic catalysis. psu.edu Chiral primary amines, in particular, have proven to be versatile catalysts for a wide range of enantioselective transformations. rsc.org

Chiral Primary Amine Organocatalysis in Furan Chemistry

Chiral primary amines derived from natural amino acids or Cinchona alkaloids are effective catalysts in many asymmetric reactions. rsc.org These catalysts operate through the formation of enamine or iminium ion intermediates, which allows for high stereocontrol. While direct asymmetric amination of furan-based ketones or aldehydes using primary amine catalysis to form this compound is a promising strategy, the literature more broadly supports the versatility of these catalysts in creating chiral amines and related structures. rsc.orgnih.gov For instance, the asymmetric allylation of imines, catalyzed by chiral organocatalysts, is a key method for synthesizing chiral amines. nih.govbeilstein-journals.org This highlights the potential for developing a specific protocol for the target furan-containing amine.

Trienamine Catalysis for Furan-Annulated Systems

An extension of enamine catalysis, trienamine catalysis, provides a novel activation mode for polyunsaturated carbonyl compounds. This methodology has been successfully applied to the remote functionalization of furan derivatives. Specifically, the reaction of 5-alkylfurfurals with electrophiles like nitroolefins proceeds through a trienamine intermediate formed by the condensation of the furfural with a chiral primary amine catalyst. This strategy allows for stereoselective alkylation at the exocyclic ε-position, leading to the formation of products with two new stereocenters in high yields and moderate to good stereoselectivities. This demonstrates the utility of aminocatalysis in functionalizing the furan ring system to create complex chiral molecules. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. jocpr.com The maximum theoretical yield for the resolved product in a classic kinetic resolution is 50%. jocpr.com

Enzymatic Kinetic Resolution of Related Furan Ethanols

The precursor to this compound, racemic 1-(furan-2-yl)ethanol, can be effectively resolved using enzymatic kinetic resolution. Lipases are commonly employed for this purpose due to their high enantioselectivity. jocpr.comnih.gov In a typical procedure, the racemic alcohol undergoes a transesterification reaction with an acyl donor, such as vinyl acetate (B1210297), catalyzed by an immobilized lipase (B570770). nih.gov

One study demonstrated the successful resolution of (R/S)-1-(2-furyl)ethanol using Candida antarctica lipase B (CALB), commercially known as Novozym 435. nih.gov The reaction, conducted in n-heptane with vinyl acetate as the acyl donor, achieved a 47% conversion with an enantiomeric excess of the remaining (S)-substrate (ees) of 89% within 2 hours. nih.gov This method provides the (S)-enantiomer of the alcohol, which can then be converted to the desired (R)-amine via a stereoinverting process like a Mitsunobu reaction.

The table below summarizes the optimal conditions found for this enzymatic resolution.

Table 1: Optimal Conditions for Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-furyl)ethanol nih.gov

| Parameter | Optimal Condition |

| Enzyme | Novozym 435 (Candida antarctica lipase B) |

| Acyl Donor | Vinyl acetate |

| Solvent | n-Heptane |

| Temperature | 60 °C |

| Substrate Ratio | 1:1 (Alcohol:Vinyl Acetate) |

| Enzyme Loading | 5 mg |

| Result | 47% conversion, 89% ees |

Chiral Auxiliary-Mediated Kinetic Resolution

Another powerful strategy for obtaining enantiomerically pure compounds is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily attaching a chiral molecule to the racemic substrate, creating a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. Subsequently, the auxiliary is cleaved to yield the enantiomerically pure target compound. wikipedia.org

For the synthesis of chiral amines like this compound, a common approach involves the condensation of the corresponding ketone (2-acetylfuran) with a chiral sulfinamide, such as Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide). osi.lv The resulting N-sulfinyl imine is then reduced diastereoselectively. The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. Finally, acidic hydrolysis removes the auxiliary to provide the free chiral amine. wikipedia.orgosi.lv This method is highly effective for preparing a wide variety of chiral amines with excellent stereocontrol.

In a related application, chiral precursors for intramolecular Diels-Alder reactions using furan as the diene have been prepared through the diastereoselective addition of furyllithium to imines attached to a chiral perhydro-1,3-benzoxazine derived from (-)-8-aminomenthol. nih.gov Subsequent acylation and thermal reaction yielded cycloadducts as single diastereoisomers, which upon hydrolysis of the chiral template, provided enantiopure products. nih.gov

Multicomponent Reaction Pathways for Furan-Amine Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. This approach is highly efficient for building molecular complexity and creating diverse molecular scaffolds.

The synthesis of furan-amine structures can be achieved through MCRs. For example, a one-pot, three-component reaction has been described for the synthesis of enamine derivatives of furan-2(3H)-ones. This reaction involves the furanone substrate, an amine, and an orthoformate, such as triethyl orthoformate. The reaction likely proceeds through the in-situ formation of an ethoxyimine intermediate, which then reacts with the enolized furanone to yield the final enamine product. This demonstrates a feasible pathway to construct furan-amine scaffolds in a single, efficient step.

Stereoselective Functionalization of Furan Precursors

The construction of the chiral aminofuran scaffold is a key challenge. Modern synthetic methods offer elegant solutions through the stereoselective functionalization of furan precursors.

Carbenoid-Mediated Cycloadditions for Aminofurans

Carbenoid-mediated cycloaddition reactions represent a powerful tool for the synthesis of furan derivatives. A notable approach involves the [3+2] cycloaddition of copper carbenoids with enamines. This methodology provides access to 2-amino-2,3-dihydrofurans, which can subsequently be converted to 2-aminofurans. While this method establishes the core aminofuran structure, the introduction of chirality at the ethylamine (B1201723) side chain would require a chiral auxiliary or a chiral catalyst.

The general scheme for this reaction involves the generation of a copper carbenoid from a diazo compound. This electrophilic species then reacts with an enamine in a concerted or stepwise fashion to yield the dihydrofuran ring system. Aromatization then leads to the final furan product.

Table 1: Examples of Carbenoid-Mediated Aminofuran Synthesis

| Diazo Compound | Enamine | Catalyst | Product | Reference |

| Ethyl 2-diazoacetate | 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Cu(acac)₂ | Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | [Source on file] |

| 2-Diazo-1-phenylethan-1-one | Morpholino-prop-1-ene | Rh₂(OAc)₄ | 2-Amino-5-methyl-3-phenylfuran | [Source on file] |

This table presents generalized examples of the synthesis of aminofuran scaffolds and not the direct synthesis of the title compound.

Cascade Reactions for Furan Amine Scaffolds

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. For the synthesis of furan amine scaffolds, various cascade reactions have been developed.

One such strategy involves the gold-catalyzed cascade reaction of propargyl diazoacetates. This method allows for the rapid construction of substituted furan rings. The incorporation of an amino group can be envisioned through the use of an appropriately functionalized starting material or a subsequent amination step.

Another approach is the palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides, which provides access to 2,3,4-trisubstituted furans. By carefully selecting the starting materials, a precursor to the desired amine can be installed on the furan ring.

More directly related to the formation of an amine on a furan scaffold is the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones. This one-pot reaction between a furan-2(3H)-one, triethyl orthoformate, and a primary amine demonstrates the feasibility of directly introducing an amino functionality onto a furanoid structure. nih.gov

Derivatization and Chiral Pool Synthesis of this compound Analogues

The derivatization of this compound and the synthesis of its analogues from the chiral pool are crucial for exploring structure-activity relationships and developing new chemical entities.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Sugars, amino acids, and terpenes are common examples.

A notable example of chiral pool synthesis in this context is the stereoselective synthesis of chiral furan amino acid analogues of D- and L-serine from D-sugars. researchgate.netus.es For instance, D-xylose can be converted into a furan amino acid analogue of D-serine, while D-arabinose can be used to synthesize the corresponding L-serine analogue. researchgate.netus.es This methodology establishes a clear precedent for utilizing carbohydrates from the chiral pool to generate furan-containing chiral amines.

Table 2: Chiral Pool Synthesis of Furan Amino Acid Analogues

| Starting Material (Chiral Pool) | Target Analogue | Key Steps | Reference |

| D-Xylose | Furan analogue of D-serine | Furan ring formation, stereocontrolled introduction of amino group | researchgate.netus.es |

| D-Arabinose | Furan analogue of L-serine | Furan ring formation, stereocontrolled introduction of amino group | researchgate.netus.es |

Derivatization of the primary amine of this compound allows for the generation of a diverse library of analogues. Standard N-acylation, N-alkylation, and reductive amination reactions can be employed to introduce a wide range of substituents. Furthermore, the amine can be converted into other functional groups, such as amides, sulfonamides, and ureas, to modulate its physicochemical and biological properties. The synthesis of hetarylaminomethylidene derivatives from furanones and amines provides a template for creating complex derivatives. nih.gov

The asymmetric synthesis of chiral amines is a well-established field, and several powerful methods can be applied to the synthesis of this compound. One of the most effective modern techniques is the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone precursor, such as 2-acetylfuran (B1664036), to directly yield the desired chiral amine with high enantioselectivity. The use of a bienzyme cascade system, for example combining a transaminase with an alcohol dehydrogenase for cofactor recycling, can further enhance the efficiency of this transformation. nih.gov

Another powerful strategy is the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu Condensation of (R)-tert-butanesulfinamide with 2-acetylfuran would generate a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine and removal of the sulfinyl group would afford the desired this compound. yale.edu This method is widely applicable and has been used for the large-scale synthesis of numerous chiral amines. yale.edu

Exploring the Potential of this compound in Asymmetric Catalysis

The chiral primary amine, this compound, represents a valuable building block in the field of asymmetric synthesis. Its structure, featuring a stereogenic center directly attached to a furan ring and an amino group, provides a unique scaffold for the development of chiral ligands and organocatalysts. While specific, in-depth research on the catalytic applications of this particular amine is not extensively documented in publicly available literature, its structural motifs suggest significant potential in various enantioselective transformations. This article explores the prospective applications of this compound in asymmetric catalysis, drawing parallels from well-established principles and related chemical systems.

Applications of 1r 1 Furan 2 Yl Ethan 1 Amine in Asymmetric Catalysis

This compound as a Chiral Auxiliary

This compound is a chiral primary amine containing a furan ring. The presence of the stereogenic center at the carbon atom attached to the furan ring and the amino group makes it a potential candidate for use as a chiral auxiliary. In this role, the amine is temporarily attached to a prochiral substrate, and its inherent chirality influences the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired transformation, the chiral auxiliary can be cleaved and ideally recovered for reuse.

The use of chiral furan-containing compounds in diastereoselective reactions is a known strategy in asymmetric synthesis. For instance, chiral precursors for the intramolecular Diels-Alder reaction with furan as the diene have been synthesized through the diastereoselective addition of furyllithium to imines that are attached to a chiral auxiliary. nih.gov This approach allows for the creation of enantiopure products with multiple stereocenters. nih.gov

Furthermore, the concept of using a furan substituted with a nonracemic amine in diastereoselective Diels-Alder reactions has been explored. acs.org This highlights the potential of the furan moiety in conjunction with a chiral amine to induce stereoselectivity.

The resolution of racemic mixtures is a crucial process for obtaining enantiomerically pure compounds. libretexts.orglibretexts.org This is often achieved by reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated due to their different physical properties. libretexts.orglibretexts.org Chiral amines are commonly employed for the resolution of racemic acids, and conversely, chiral acids are used to resolve racemic amines. nih.gov

Given that this compound is a chiral amine, it theoretically has the potential to be used as a resolving agent for racemic carboxylic acids. The process would involve the formation of diastereomeric ammonium (B1175870) salts. The differential solubility of these salts would then allow for their separation by fractional crystallization. Subsequent acidification would liberate the resolved enantiomers of the carboxylic acid and the chiral amine.

Despite this theoretical potential, specific studies detailing the successful application of this compound for the resolution of racemic acids or other classes of compounds, along with corresponding data on the efficiency of separation and the enantiomeric excess of the resolved products, are not found in the surveyed literature.

Mechanistic and Theoretical Investigations of 1r 1 Furan 2 Yl Ethan 1 Amine Reactivity

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the electronic structure and predicting the reactivity of molecules like (1R)-1-(furan-2-yl)ethan-1-amine.

DFT calculations provide detailed insights into the molecular orbitals, charge distribution, and reaction energetics that govern the behavior of furan (B31954) derivatives.

Reactivity and Selectivity Analysis: DFT, in conjunction with models like the activation strain model, has been used to quantitatively analyze the reactivity and endo/exo selectivity of Diels-Alder reactions involving furan. ucm.es These studies reveal that the lower reactivity of furan compared to dienes like cyclopentadiene (B3395910) stems from weaker orbital interactions and higher strain energy in the transition state. ucm.es Such analyses could be applied to this compound to predict its reactivity in cycloadditions and rationalize the stereochemical outcomes.

Reaction Mechanism Elucidation: DFT calculations have also been employed to investigate reaction mechanisms at the molecular level. For example, in the reductive amination of furan-containing compounds, DFT was used to study the reactivity of an alcohol-imine intermediate. rsc.org The calculations showed that the intermediate's preferential adsorption on the catalyst surface directed the hydrogenation pathway toward the desired amine product. rsc.org A similar approach could elucidate the pathways for the synthesis and subsequent reactions of this compound.

Interfacial Phenomena: Advanced computational models combine DFT with theories like the modified Poisson-Boltzmann theory to study the electronic structure of liquid-solid interfaces. aps.org This is particularly relevant for understanding heterogeneous catalysis, where the interaction between the amine, the solvent, and the catalyst surface dictates the reaction's course and efficiency. aps.org

The table below highlights key applications of DFT in studying furan derivative reactivity.

| DFT Application | Information Gained | Relevance to this compound | Reference |

|---|---|---|---|

| Activation Strain Model | Analysis of reactivity and selectivity in cycloadditions. | Predicts Diels-Alder reactivity and stereoselectivity. | ucm.es |

| Mechanistic Studies | Elucidation of reaction intermediates and transition states. | Understands pathways in amination and hydrogenation. | rsc.org |

| Combined DFT/MPB Theory | Electronic structure at liquid-solid interfaces. | Models behavior in heterogeneous catalysis. | aps.org |

Modeling of Catalytic Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of catalytic processes. While specific DFT studies on reactions directly catalyzed by this compound are not extensively documented in the literature, the principles of such investigations can be understood by examining related systems. These studies provide a framework for how the reactivity of this furan-containing amine would be approached computationally.

A pertinent example is the mechanistic study of rhodium-catalyzed formation of α-branched amines, which provides insights into C-H bond activation and C-C bond formation. rsc.org In such studies, DFT calculations are employed to map the potential energy surface of the reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. The calculated free energy barriers for each step allow for the identification of the rate-determining step of the catalytic cycle.

For instance, in a rhodium-catalyzed reaction, the active catalyst is first identified, and then the mechanism of C-H bond activation is explored. This can occur through different pathways, such as a concerted metallation-deprotonation or a σ-bond metathesis. The role of co-catalysts or additives in lowering the activation barriers of these steps is also a key aspect of these computational investigations. rsc.org The calculated free energy barriers for the rate-determining step can then be compared for different proposed mechanisms to determine the most likely reaction pathway.

To illustrate the type of data generated in such studies, the following table presents hypothetical free energy barriers for a catalytic cycle, based on the findings in related amine catalysis research.

| Step in Catalytic Cycle | Proposed Mechanism | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| C-H Bond Activation | Concerted Metallation-Deprotonation | 18.5 |

| C-H Bond Activation | σ-Bond Metathesis | 25.2 |

| C-C Bond Coupling | Reductive Elimination | 23.9 |

| Catalyst Regeneration | Ligand Exchange | 15.0 |

In the context of this compound, similar computational approaches could be used to model its behavior as a chiral ligand. The furan ring and the amine group can coordinate to a metal center, and the chirality of the amine would influence the stereochemical outcome of the reaction. DFT calculations could model the transition states for the formation of different stereoisomers, and the calculated energy differences would provide a rationale for the observed enantioselectivity.

Conformational Analysis and Stereochemical Control

The three-dimensional structure of a chiral molecule is not static; it exists as an ensemble of interconverting conformers. The relative populations of these conformers can have a profound impact on the molecule's reactivity and its ability to induce stereoselectivity. Conformational analysis of this compound is therefore essential for understanding its role in asymmetric synthesis.

The key rotatable bond in this molecule is the C-C bond connecting the furan ring to the ethylamine (B1201723) moiety. Rotation around this bond will give rise to different spatial arrangements of the furan ring relative to the chiral center. The conformational preferences will be governed by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.

Studies on related furan- and thiophene-based arylamides have shown that the interplay of intramolecular hydrogen bonding, the nature of the heteroatom in the aromatic ring, and the polarity of the solvent all play a crucial role in determining the conformational landscape. nih.gov For example, the presence of an intramolecular hydrogen bond can lead to a more rigid, eclipsed conformation, while in its absence, a more extended, staggered conformation may be preferred. The polarity of the solvent can also influence the conformational equilibrium by competing for hydrogen bond donors and acceptors.

The following table, based on findings for analogous arylamides, illustrates how conformational populations can vary with the system and solvent.

| Compound | Solvent | % Eclipsed Conformer (H-bonded) | % Staggered Conformer (Non-H-bonded) |

|---|---|---|---|

| N-methylfuran-2-carboxamide | Chloroform | 85 | 15 |

| N-methylfuran-2-carboxamide | Methanol | 70 | 30 |

| N-methylthiophene-2-carboxamide | Chloroform | 60 | 40 |

| N-methylthiophene-2-carboxamide | Methanol | 45 | 55 |

For this compound, a similar conformational analysis would involve computational methods to calculate the relative energies of the different conformers. This would provide insight into the most stable three-dimensional structures of the molecule. In a catalytic setting, the preferred conformation of the amine when it is bound to a metal center or when it is interacting with a substrate will be critical for determining the stereochemical outcome of the reaction. The furan ring can act as a bulky group that shields one face of the reactive center, leading to a preferential attack from the other face and thus high enantioselectivity.

Hydrogen Bonding Analysis in Furan-Containing Amines

Hydrogen bonding is a key non-covalent interaction that plays a pivotal role in the structure, function, and reactivity of molecules. In the case of this compound, the presence of both hydrogen bond donor and acceptor sites makes it capable of participating in a variety of hydrogen bonding interactions.

The primary amine group (-NH2) contains two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom of the amine group, with its lone pair of electrons, can act as a hydrogen bond acceptor. Furthermore, the oxygen atom of the furan ring also possesses lone pairs of electrons and can function as a hydrogen bond acceptor. According to computed properties from the PubChem database, 1-(furan-2-yl)ethanamine (B1293880) has one hydrogen bond donor count and two hydrogen bond acceptor counts. nih.gov

These hydrogen bonding capabilities are fundamental to the molecule's behavior in different chemical environments. For example, in a protic solvent, the amine can form hydrogen bonds with the solvent molecules. When acting as a ligand for a metal catalyst, the amine group may be involved in coordination to the metal, but it can also form secondary interactions, such as hydrogen bonds, with the substrate or other ligands in the coordination sphere. These secondary interactions are often crucial for stabilizing the transition state and for achieving high levels of stereocontrol.

The different types of hydrogen bonds that can be formed by furan-containing amines have been studied computationally. The strength of these bonds depends on the nature of the donor and acceptor atoms and the geometry of the interaction.

| Hydrogen Bond Type | Donor | Acceptor | Typical Characteristics |

|---|---|---|---|

| Intermolecular | Amine N-H | Solvent/Substrate Oxygen or Nitrogen | Moderately strong, directional |

| Intermolecular | Solvent/Substrate O-H or N-H | Amine Nitrogen | Moderately strong |

| Intermolecular | Solvent/Substrate O-H or N-H | Furan Oxygen | Weaker than to amine nitrogen |

| Intramolecular | Amine N-H | Furan Oxygen | Dependent on conformation, can influence rotational barriers |

Medicinal Chemistry Implications and Pharmaceutical Development

(1R)-1-(furan-2-yl)ethan-1-amine as a Chiral Building Block for Pharmaceutical Intermediates

The development of new drugs increasingly relies on the use of chiral building blocks to optimize the interaction with biological targets, which are themselves chiral. enamine.net this compound is a prime example of such a building block, utilized in the synthesis of more complex pharmaceutical intermediates. Its importance stems from the fact that biological systems often exhibit stereoselectivity, where one enantiomer of a drug molecule is significantly more active or has a different physiological effect than the other. enamine.net The use of optically pure starting materials like this compound is therefore a key strategy in modern drug development to produce single-enantiomer drugs. enamine.net

The synthesis of various pharmaceutical intermediates leverages the reactivity of the amine group and the unique electronic properties of the furan (B31954) ring. For instance, it can be a precursor for creating larger, more complex scaffolds. While specific examples of its direct incorporation into named drug candidates are not extensively detailed in the provided search results, the general principle of using chiral amines in asymmetric synthesis is well-established. enamine.net The furan moiety itself is a versatile heterocycle that can undergo various chemical transformations, allowing for the generation of diverse molecular architectures.

Furan-Containing Chiral Amines in Drug Discovery Programs

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net When combined with a chiral amine, the resulting furan-containing chiral amine scaffold offers a valuable starting point for drug discovery programs. These scaffolds are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. researchgate.netresearchgate.net

The furan ring's ability to be readily absorbed across biological membranes is a significant advantage in drug design. researchgate.net Furan derivatives have been investigated for their potential as 20S proteasome inhibitors, which are targets in cancer therapy. nih.gov The introduction of a furan-based amino acid moiety into peptide-like molecules has yielded compounds with moderate proteasome inhibitory activity and the ability to inhibit the proliferation of cancer cell lines. nih.gov

Furthermore, furan-containing compounds have been studied as P-glycoprotein (P-gp) inhibitors. researchgate.net P-gp is a protein that can cause multidrug resistance in cancer cells by pumping chemotherapeutic drugs out of the cell. researchgate.net The development of P-gp inhibitors is a critical strategy to overcome this resistance. Studies have shown that certain 2-aminobenzofuran derivatives can effectively inhibit P-gp, sensitizing cancer cells to conventional chemotherapy agents. researchgate.net

The versatility of the furan scaffold is also evident in its use for creating diversity-oriented syntheses, where a single starting material, such as a furan epoxide, can be used to generate a wide range of structurally diverse molecules for biological screening. digitellinc.com

Structure-Activity Relationship (SAR) Studies on Furan-Amine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For furan-amine scaffolds, SAR studies help in optimizing lead compounds to enhance their potency and selectivity.

One example of SAR studies on a furan-containing scaffold involves 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 protein, a target for treating graft-versus-host disease. nih.gov In this study, modifications to both the furan-containing part (A ring) and the amine-containing part (B ring) of the molecule were systematically explored. nih.gov For instance, on the B ring, substituting at the 4-position with groups like dimethyl amine, pyrrolidine, or piperidine (B6355638) improved the inhibitory activity. nih.gov On the A ring, the position and nature of substituents were found to significantly impact the compound's potency. nih.gov

Another SAR study focused on 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) and its derivatives, which have shown HIF-1 inhibitory activity. nih.gov The study highlighted that for heterocycle B substitution, only the furan ring resulted in HIF-1 inhibitory activity. nih.gov Furthermore, the position of substituents on the benzyl (B1604629) group (R1) was critical, with substitution at the ortho position of the aromatic ring leading to better inhibitory activity. nih.gov

These SAR studies underscore the importance of the furan-amine scaffold and provide a rational basis for the design of new and more effective therapeutic agents. The systematic modification of different parts of the molecule allows researchers to build a comprehensive understanding of the key structural features required for a desired biological effect.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric hydrogenation of prochiral imines is one of the most direct methods for preparing valuable α-chiral amines. nih.gov Significant progress has been made in developing new chiral phosphorus ligands and transition metal catalysts to improve the enantioselectivity of these reactions. nih.govacs.org For instance, iridium catalysts have been effectively used in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines. acs.org The quest for higher enantiomeric excess has led to the exploration of various catalytic systems.

Recent advancements include the use of:

Transition Metal Catalysts: Iridium, rhodium, and palladium complexes with chiral ligands are at the forefront of asymmetric hydrogenation. nih.govacs.org The design of new ligands, such as those with spiro scaffolds, has led to excellent enantioselectivities (up to 99% ee) in the synthesis of related chiral amines. acs.org

Organocatalysts: Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are emerging as powerful tools for asymmetric synthesis, offering a metal-free alternative. nih.gov

Biocatalysts: Enzymes like transaminases are gaining attention for their high selectivity in producing chiral amines under mild conditions. nih.gov

Interactive Data Table: Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Example | Application | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Transition Metal | Ir/f-spiroPhos | Asymmetric Hydrogenation of Imines | Up to 99% ee | acs.org |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Reductive Amination | High ee values | nih.gov |

| Biocatalyst | Transaminase (TAm) | Bio-amination of Ketones | >90% yield | nih.gov |

Development of Sustainable Synthetic Routes for Chiral Amines

The principles of green chemistry are increasingly influencing the synthesis of chiral amines, with a focus on using renewable resources and environmentally benign processes. chemistryjournals.netrsc.org

Key areas of development include:

Biomass Valorization: Furfural (B47365), a key platform chemical derived from biomass, serves as a sustainable starting material for the synthesis of furan-based compounds, including (1R)-1-(furan-2-yl)ethan-1-amine. nih.govrsc.org The conversion of furfural and its derivatives into amines can be achieved through chemo- and bio-catalysis. nih.gov

Biocatalysis: The use of whole-cell biocatalysts and isolated enzymes, such as transaminases, offers a green and efficient route to chiral amines. nih.govchemicalbook.com These methods operate under mild conditions and can achieve high yields and enantioselectivity. nih.gov For example, the biocatalytic conversion of furfural to furfurylamine (B118560) has been demonstrated as a sustainable alternative to traditional chemical methods. chemicalbook.com

Green Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more sustainable alternatives, such as deep eutectic solvents and water-based systems. rsc.org

Interactive Data Table: Sustainable Synthetic Approaches

| Approach | Starting Material | Key Technology | Advantages | Reference |

|---|---|---|---|---|

| Biomass Conversion | Furfural | Heterogeneous Catalysis | Renewable feedstock, potential for integrated biorefineries | rsc.orgmdpi.com |

| Biocatalysis | Furfural derivatives | Transaminase enzymes | High selectivity, mild reaction conditions, environmentally friendly | nih.govchemicalbook.com |

| Green Chemistry | Various | Microwave-assisted synthesis, flow chemistry | Reduced energy consumption, improved safety and efficiency | chemistryjournals.net |

Exploration of New Bioactive Derivatives of Furan (B31954) Amines

The furan scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties. ijabbr.comresearchgate.netwisdomlib.org Derivatives of this compound are being explored for their potential as novel therapeutic agents. ijabbr.comresearchgate.net

Research in this area focuses on synthesizing and evaluating new derivatives for activities such as:

Antimicrobial: Furan derivatives have shown promise as antibacterial and antifungal agents. ijabbr.comwisdomlib.org For instance, nitrofurantoin (B1679001) is a well-known furan-based antibiotic used for urinary tract infections. wisdomlib.org

Anti-inflammatory: Certain furan derivatives exhibit anti-inflammatory properties. wisdomlib.orgnih.gov

Anticancer: The furan nucleus is present in several compounds with anticancer activity. ijabbr.com

Neurological Disorders: Furan-containing compounds are being investigated for their potential in treating conditions like Parkinson's disease and Alzheimer's disease. ijabbr.com

The synthesis of new derivatives often involves modifying the furan ring or the amine group to enhance a specific biological activity. researchgate.net

Advanced Computational Design of this compound Derivatives for Specific Applications

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are playing an increasingly important role in the rational design of new molecules with desired properties. acgpubs.orgijper.orgnih.gov

These computational approaches are being used to:

Predict Biological Activity: Molecular docking studies can predict how a molecule will bind to a specific biological target, such as an enzyme or receptor, helping to identify promising candidates for further investigation. ijper.orgresearchgate.net For example, docking studies have been used to identify potential inhibitors of bacterial enzymes. ijper.org

Optimize Lead Compounds: By understanding the structure-activity relationships, researchers can computationally modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Design for Material Science: Computational tools can also be employed to design furan-based polymers and materials with specific physical and chemical properties.

The integration of computational design with synthetic chemistry accelerates the discovery and development of new furan amine derivatives for a wide range of applications.

Q & A

Q. What are the recommended analytical techniques for determining enantiomeric excess (ee) of (1R)-1-(furan-2-yl)ethan-1-amine?

- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Alternatively, nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomers. Stability-indicating RP-UPLC methods, as validated for structurally related amines like cinacalcet, are also applicable for impurity profiling and ee determination .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on GHS classifications, the compound is acutely toxic (oral, Category 4), skin-irritating (Category 2), and causes severe eye irritation (Category 2A). Use nitrile gloves, lab coats, and safety goggles in a fume hood with adequate ventilation. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture and light .

Q. What are common synthetic routes for producing this compound?

- Methodological Answer : A typical approach involves enantioselective reduction of a prochiral ketone precursor (e.g., 1-(furan-2-yl)ethan-1-one) using chiral catalysts like (R)-BINAP-Ru complexes or biocatalysts (e.g., ketoreductases). For example, catalytic hydrogenation with a chiral ligand can yield the R-enantiomer with >95% ee. Purification via recrystallization or chiral column chromatography ensures high stereochemical purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

- Methodological Answer : Scaling requires optimizing catalyst loading (e.g., 0.1–1 mol% Ru-BINAP) and reaction parameters (H₂ pressure: 50–100 bar, temperature: 25–50°C). Continuous-flow reactors improve mass transfer and reduce racemization. Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress and ee in real time. Post-synthesis, simulated moving bed (SMB) chromatography enhances throughput .

Q. What are the key challenges in maintaining stereochemical integrity during long-term storage?

- Methodological Answer : Racemization can occur under acidic/basic conditions or via thermal degradation. Stability studies under ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Lyophilization or formulation as a hydrochloride salt improves stability. Use chiral stability-indicating assays (e.g., UPLC with a Chiralpak AD-H column) to track degradation pathways .

Q. How can researchers identify and mitigate impurities in this compound synthesis?

- Methodological Answer : Common impurities include regioisomers (e.g., furan-3-yl derivatives) and diastereomers. LC-MS or GC-MS coupled with nuclear Overhauser effect (NOE) NMR spectroscopy identifies structural anomalies. Control strategies:

Q. What are potential applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for bioactive molecules. For example, it can be incorporated into calcimimetic agents (e.g., cinacalcet analogs) targeting calcium-sensing receptors. Its furan moiety enhances π-π interactions in enzyme binding pockets, while the chiral amine enables stereoselective modulation of biological activity .

Q. What computational methods are effective for predicting the pharmacokinetic properties of derivatives of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., GPCRs). ADMET prediction tools (e.g., SwissADME) estimate logP, solubility, and CYP450 interactions. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties for QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.